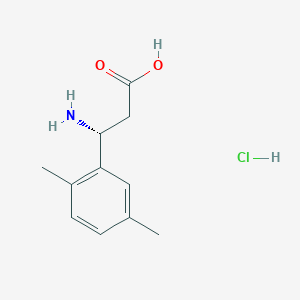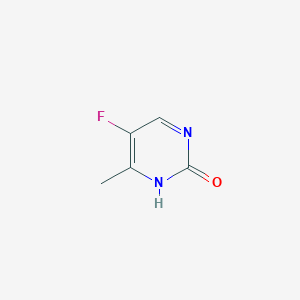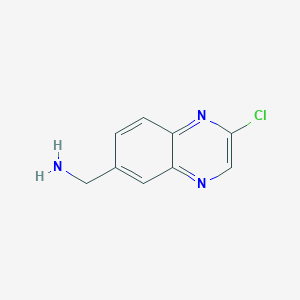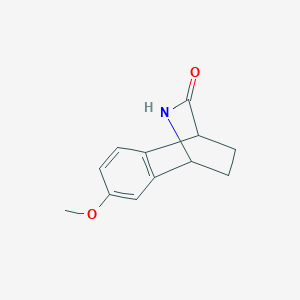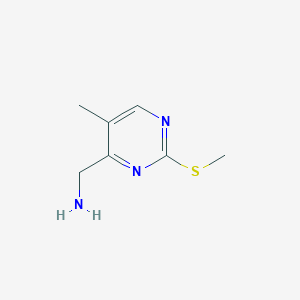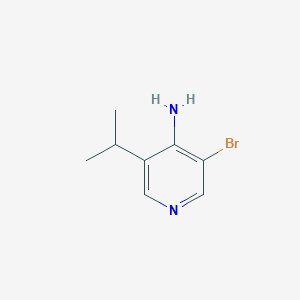
3-Bromo-5-isopropylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-isopropylpyridin-4-amine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-isopropylpyridin-4-amine typically involves the bromination of 5-isopropylpyridin-4-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-isopropylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas at room temperature and atmospheric pressure.
Major Products
Substitution: Formation of 3-azido-5-isopropylpyridin-4-amine or 3-thiocyanato-5-isopropylpyridin-4-amine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-amino-5-isopropylpyridin-4-amine.
Scientific Research Applications
3-Bromo-5-isopropylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-isopropylpyridin-4-amine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The isopropyl group can enhance lipophilicity, improving the compound’s ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylpyridin-4-amine: Similar structure but with a methyl group instead of an isopropyl group.
3-Bromo-5-ethylpyridin-4-amine: Similar structure but with an ethyl group instead of an isopropyl group.
3-Bromo-5-tert-butylpyridin-4-amine: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
3-Bromo-5-isopropylpyridin-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides a balance between steric hindrance and lipophilicity, making the compound suitable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
3-bromo-5-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)6-3-11-4-7(9)8(6)10/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
UMXPWJMNBZHZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


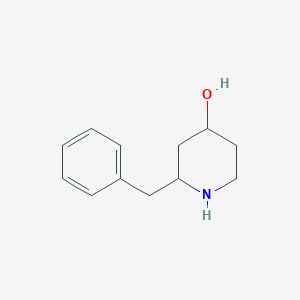
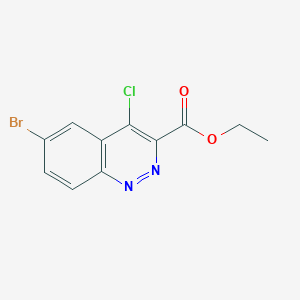

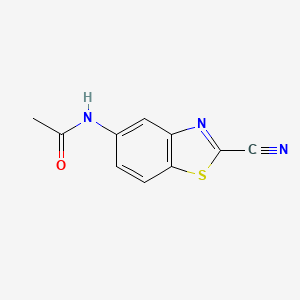
![Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B12952229.png)


![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
